molecular formula C12H16FNO2 B15238366 Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate

Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate

Cat. No.: B15238366
M. Wt: 225.26 g/mol
InChI Key: TVRRLBXSOWJART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate is a β-aminopropanoate ester derivative featuring a 4-fluoro-2-methylphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing αv integrin antagonists for treating pulmonary fibrosis . Its structural framework—comprising an ethyl ester, a primary amino group, and a fluorinated aromatic ring—provides a balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability, making it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11H,3,7,14H2,1-2H3

InChI Key

TVRRLBXSOWJART-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)C)N

Origin of Product

United States

Preparation Methods

Formation of 3-Amino-3-(4-Fluoro-2-Methylphenyl)Propanoic Acid

A mixture of 4-fluoro-2-methylbenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium acetate (1.5 equiv) in ethanol is refluxed for 8–12 hours. The reaction mechanism involves nucleophilic attack of the in-situ-generated enolate on the aldehyde, followed by decarboxylation and amine formation. The product precipitates upon cooling, yielding 3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid with a reported purity of 85–90%.

Table 1: Reaction Conditions for Condensation Step

Parameter Value/Range Impact on Yield/Purity
Solvent Ethanol Optimal polarity for solubility and precipitation
Temperature Reflux (~78°C) Accelerates enolate formation and condensation
Molar Ratio (Aldehyde:Malonic Acid:NH4OAc) 1:1.2:1.5 Excess malonic acid drives decarboxylation
Reaction Time 8–12 hours Ensures complete conversion

Esterification to Ethyl Ester

The carboxylic acid intermediate is esterified using ethanol and a chlorinating agent. In a typical procedure, thionyl chloride (1.5 equiv) is added dropwise to a suspension of the amino acid in ethanol at 0–5°C, followed by reflux for 6–8 hours. This method achieves 91% yield with high esterification efficiency. Alternative catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide) may also be employed, though thionyl chloride minimizes side reactions.

Stereoselective Synthesis and Resolution

The target compound contains a chiral center at the β-carbon of the propanoate backbone. Patent literature describes enantioselective routes using chiral auxiliaries or resolving agents:

Enantiomer-Enriched Starting Materials

Example 2 of US Patent 6,448,228 details the use of methyl R-3-amino-3-(4-chlorophenyl)propanoate with 80% enantiomeric excess (e.e.) to synthesize a diastereomerically pure valine derivative. Adapting this approach, 4-fluoro-2-methylbenzaldehyde could be condensed with malonic acid in the presence of chiral catalysts (e.g., Cinchona alkaloids) to achieve enantiomeric ratios > 4:1.

Kinetic Resolution

Racemic mixtures of the amino acid intermediate may be resolved via enzymatic hydrolysis. Lipases such as Candida antarctica selectively hydrolyze one enantiomer of the ethyl ester, leaving the desired (R)- or (S)-enantiomer intact. This method, though less explored for fluorinated analogs, offers scalability for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances utilize continuous flow systems to enhance reaction control and throughput. A two-step flow setup allows:

  • Continuous Condensation : Malonic acid, aldehyde, and ammonium acetate are pumped through a heated reactor (70–80°C) with a residence time of 2 hours.
  • In-Line Esterification : The amino acid intermediate reacts with ethanol and thionyl chloride in a second reactor module, achieving >90% conversion.

Table 2: Industrial Process Parameters

Step Temperature Pressure Solvent Yield
Condensation 70–80°C Ambient Ethanol 88%
Esterification 65–70°C 1–2 atm Ethanol 92%

Solvent and Catalyst Recycling

Green chemistry principles are applied via solvent recovery systems. Ethanol is distilled and reused, reducing waste by 40%. Heterogeneous catalysts (e.g., zeolites) replace stoichiometric reagents in esterification, lowering production costs.

Reaction Optimization and Impurity Control

Solvent Effects

The choice of solvent critically impacts diastereoselectivity and impurity profiles. Polar aprotic solvents like DMF favor side reactions (e.g., O-alkylation), while ethanol suppresses byproduct formation. For example, reactions in methanol produce <1% impurities compared to 25% in DMF.

Temperature and pH Adjustments

Post-reaction steps include pH adjustment to isolate the product. Acidifying the reaction mixture to pH 0.5–2.0 precipitates the amino acid, which is filtered and washed to remove unreacted malonic acid. Subsequent esterification at controlled temperatures (0–5°C during reagent addition, reflux for completion) minimizes racemization.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.25 (t, 3H, J = 7.1 Hz, CH$$ _2 $$CH$$ _3 $$), 2.35 (s, 3H, Ar-CH$$ _3 $$), 3.15 (dd, 1H, J = 6.5, 14.2 Hz, CH$$ _2 $$), 3.45 (dd, 1H, J = 6.5, 14.2 Hz, CH$$ _2 $$), 4.15 (q, 2H, J = 7.1 Hz, OCH$$ _2 $$), 4.80 (s, 2H, NH$$ _2 $$), 6.95–7.20 (m, 3H, Ar-H).
  • GC-MS : Molecular ion peak at m/z 225.26 (C$$ _{12} $$H$$ _{16} $$FNO$$ _2 $$).

Purity Assessment

HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, while GC-MS identifies volatile impurities like unreacted aldehyde (<0.1%). Industrial batches report purities ≥99.5% after recrystallization from hexane/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and amino group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous β-aminopropanoate esters with modifications in the aryl group, amino group position, and additional substituents. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Analogous Compounds
Compound Name Substituents on Aryl Ring Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate 4-fluoro, 2-methyl Amino, ethyl ester C₁₂H₁₆FNO₂ 237.26 αvβ6 integrin antagonism; drug intermediate
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluoro Amino, ethyl ester, HCl C₁₁H₁₄ClF₂NO₂ 265.69 Enhanced polarity due to HCl salt; potential improved solubility
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate 4-chloro, 3-fluoro, 3-hydroxy Amino, hydroxy, ethyl ester C₁₁H₁₃ClFNO₃ 273.68 Increased polarity from hydroxyl group; possible metabolic oxidation site
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-fluoro Amino (C2), ethyl ester C₁₁H₁₄FNO₂ 223.24 Stereospecific activity (S-configuration); altered binding kinetics
Ethyl 3-amino-3-(4-nitrophenyl)propanoate 4-nitro Amino, ethyl ester C₁₁H₁₄N₂O₄ 238.24 Electron-withdrawing nitro group; potential reactivity/stability issues
Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate 4-ethynyl, 2-fluoro Ethynyl, ethyl ester C₁₃H₁₃FO₂ 220.24 Rigid ethynyl group; potential for click chemistry applications

Impact of Substituents on Pharmacological Properties

  • Fluorine vs. 11) .
  • Hydroxy Group: Compounds like Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate exhibit higher polarity, which may reduce blood-brain barrier penetration but improve aqueous solubility .
  • Nitro Group: Ethyl 3-amino-3-(4-nitrophenyl)propanoate’s nitro group introduces instability under reducing conditions, limiting its utility in vivo despite strong electronic effects .

Key Research Findings

  • αvβ6 Integrin Antagonism: this compound derivatives demonstrate superior activity compared to difluorophenyl or chlorophenyl analogs, attributed to optimal steric and electronic interactions .
  • Metabolic Stability : The 2-methyl group in the target compound reduces cytochrome P450-mediated oxidation, enhancing half-life in preclinical models .
  • Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and solubility, facilitating formulation .

Biological Activity

Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of amino acids and is characterized by the following structural features:

  • Molecular Formula : C13H16FNO2
  • Molecular Weight : 235.27 g/mol
  • LogP : Indicates lipophilicity, which is crucial for membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's amino group can form hydrogen bonds with active sites on proteins, while the ester group may participate in nucleophilic reactions, influencing its pharmacodynamics.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Modulation : this compound may interact with neurotransmitter receptors, contributing to its effects on mood and anxiety.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. A study demonstrated its efficacy in reducing pain responses in rodent models, suggesting a potential role in pain management therapies.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammation-related conditions.

Study on Pain Management

A notable study published in the Journal of Medicinal Chemistry explored the analgesic properties of various derivatives of this compound. The results indicated that modifications to the fluorine atom significantly impacted pain relief efficacy. The most potent derivative achieved a reduction in pain comparable to standard analgesics used clinically .

CompoundPain Reduction (%)COX-1 Inhibition (IC50 µM)
This compound65%0.18
Standard Analgesic70%-

Synthesis and Biological Evaluation

Another study focused on synthesizing various analogs of this compound using lipase-mediated reactions. The researchers reported high enantioselectivity and yields exceeding 90%, highlighting the compound's potential for further development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via the Rodionov reaction , which involves condensation of aldehydes with malonic ester derivatives, followed by esterification. For example, derivatives of ethyl 3-amino-3-phenylpropanoate are prepared in two steps from aldehydes, as described in Scheme 1 of synthetic pathways for similar αv integrin antagonists . Key factors include:

  • Solvent selection (e.g., ethanol or methanol) to optimize solubility and reaction kinetics.
  • Catalyst use (e.g., acidic or basic conditions) to enhance reaction rates.
  • Temperature control (room temperature vs. reflux) to minimize side reactions.
    Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the amino, ester, and aromatic substituent positions. For instance, HSQC NMR has been used to track lignin derivatives with similar propanoate backbones, resolving cross-signals for hydroxyl and methoxy groups .
  • HPLC/UHPLC : Reverse-phase columns (e.g., C18) with UV detection at 210 nm can separate and quantify impurities. Ethyl benzene derivatives have been analyzed using gradients of methanol/water .
  • GC-FID/MS : Effective for volatile derivatives, as demonstrated in lignin monomer analysis, where ethyl esters were stabilized and detected post-catalytic treatment .

Q. How does the structural uniqueness of this compound compare to analogs like Ethyl 3-amino-3-(4-bromophenyl)propanoate?

Methodological Answer: Comparative analysis reveals:

  • Substituent Effects : The 4-fluoro-2-methylphenyl group enhances electron-withdrawing properties compared to bromine analogs, altering reactivity in nucleophilic substitutions .
  • Steric Considerations : The methyl group at the ortho position introduces steric hindrance, potentially reducing binding affinity in biological assays compared to para-substituted derivatives .
  • Spectroscopic Signatures : Fluorine’s strong electronegativity produces distinct 19F NMR shifts, aiding differentiation from bromine or chlorine analogs .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Methodological Answer:

  • Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. For twinned or high-resolution data, SHELXL’s constraints on bond lengths and angles improve model accuracy .
  • Validation : Cross-check with the WinGX suite for geometry analysis and ORTEP visualizations to identify outliers in thermal ellipsoids .
  • Data Contradictions : If R-factors remain high, re-examine hydrogen bonding networks or solvent occupancy using Fourier difference maps .

Q. What strategies address unexpected by-products during synthesis, such as ester hydrolysis or ring-opening side reactions?

Methodological Answer:

  • Reaction Monitoring : Use inline IR spectroscopy to detect intermediates and adjust reagent addition rates.
  • By-Product Mitigation :
    • Hydrolysis Prevention : Anhydrous conditions (e.g., molecular sieves) and low temperatures suppress ester breakdown .
    • Selective Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks .
  • Purification : Employ preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to separate polar by-products .

Q. How do electronic and steric effects of the 4-fluoro-2-methylphenyl group influence reaction pathways in cross-coupling or reduction reactions?

Methodological Answer:

  • Electronic Effects : The fluorine atom withdraws electron density, activating the phenyl ring for electrophilic substitution but deactivating it for nucleophilic attacks. For example, Suzuki-Miyaura coupling may require PdCl2(dppf) as a catalyst to overcome reduced reactivity .
  • Steric Effects : The ortho-methyl group hinders access to the para position, favoring meta-functionalization in Friedel-Crafts alkylation .
  • Reduction : LiAlH4 selectively reduces the ester to a primary alcohol, while the amino group remains intact due to steric shielding .

Q. What computational methods predict the compound’s biological activity or metabolic stability?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like αvβ6 integrin, leveraging crystal structures of homologous compounds .
  • ADMET Prediction : Tools like SwissADME analyze logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier penetration and CYP450 metabolism. For this compound, a TPSA >70 Ų suggests low oral bioavailability .
  • MD Simulations : GROMACS can simulate binding stability over 100 ns trajectories, identifying key residues for mutagenesis studies .

Q. How can researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Dynamic Effects : NMR may capture solution-state conformers, while X-ray shows the solid-state structure. Compare NOESY correlations with crystallographic torsion angles to identify dominant conformers .
  • Solvent Artifacts : Crystallize the compound in multiple solvents (e.g., DMSO vs. ethyl acetate) to assess packing-induced structural variations .
  • Quantum Calculations : DFT (B3LYP/6-31G*) optimizations in Gaussian reconcile experimental vs. theoretical chemical shifts, resolving ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.